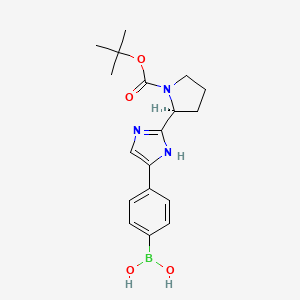
(S)-(4-(2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)-1H-imidazol-5-yl)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-(4-(2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)-1H-imidazol-5-yl)phenyl)boronic acid is a boronic acid derivative that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with an imidazole ring and a pyrrolidine moiety. The tert-butoxycarbonyl group serves as a protective group for the pyrrolidine nitrogen, making it a versatile intermediate in various synthetic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(4-(2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)-1H-imidazol-5-yl)phenyl)boronic acid typically involves multiple steps:
-
Formation of the Pyrrolidine Intermediate: : The synthesis begins with the preparation of the pyrrolidine intermediate. This is achieved by reacting a suitable starting material, such as 2-pyrrolidinone, with tert-butoxycarbonyl chloride in the presence of a base like triethylamine. The reaction is carried out under anhydrous conditions to obtain the tert-butoxycarbonyl-protected pyrrolidine.
-
Imidazole Ring Formation: : The next step involves the formation of the imidazole ring. This can be achieved by reacting the protected pyrrolidine with an appropriate imidazole precursor, such as 1H-imidazole-5-carboxaldehyde, under acidic or basic conditions. The reaction is typically carried out in a solvent like ethanol or methanol.
-
Coupling with Phenylboronic Acid: : The final step involves the coupling of the imidazole-substituted pyrrolidine with phenylboronic acid. This is typically achieved using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as palladium(II) acetate, in a solvent like tetrahydrofuran or dimethylformamide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the use of high-throughput screening methods can optimize reaction conditions and minimize the use of hazardous reagents.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : The boronic acid group can undergo oxidation to form the corresponding boronic ester or boronic anhydride. Common oxidizing agents include hydrogen peroxide and sodium perborate.
-
Reduction: : The imidazole ring can undergo reduction to form the corresponding imidazoline derivative. This can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
-
Substitution: : The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups. Common reagents include nitric acid for nitration and halogens like bromine or chlorine for halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium perborate; solventwater or methanol; temperatureroom temperature to 50°C.
Reduction: Sodium borohydride, lithium aluminum hydride; solventethanol or tetrahydrofuran; temperature0°C to room temperature.
Substitution: Nitric acid, bromine, chlorine; solventacetic acid or chloroform; temperature0°C to 25°C.
Major Products Formed
Oxidation: Boronic ester, boronic anhydride.
Reduction: Imidazoline derivative.
Substitution: Nitro-substituted phenylboronic acid, halogen-substituted phenylboronic acid.
Applications De Recherche Scientifique
(S)-(4-(2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)-1H-imidazol-5-yl)phenyl)boronic acid has a wide range of applications in scientific research:
-
Chemistry: : It is used as a building block in the synthesis of complex organic molecules. The boronic acid group allows for versatile functionalization through Suzuki-Miyaura cross-coupling reactions.
-
Biology: : The compound can be used as a probe for studying enzyme activity and protein-ligand interactions. The boronic acid group can form reversible covalent bonds with diols, making it useful in the study of carbohydrate-binding proteins.
-
Medicine: : It has potential applications in drug discovery and development. The compound can be used as a scaffold for designing inhibitors of enzymes, such as proteases and kinases.
-
Industry: : The compound can be used in the development of advanced materials, such as boron-containing polymers and hydrogels. These materials have applications in drug delivery, tissue engineering, and biosensing.
Mécanisme D'action
The mechanism of action of (S)-(4-(2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)-1H-imidazol-5-yl)phenyl)boronic acid involves the interaction of the boronic acid group with target molecules. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, leading to the formation of boronate esters. This interaction can modulate the activity of enzymes and proteins, making the compound useful in studying biochemical pathways and designing enzyme inhibitors.
Comparaison Avec Des Composés Similaires
(S)-(4-(2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)-1H-imidazol-5-yl)phenyl)boronic acid can be compared with other boronic acid derivatives, such as phenylboronic acid and 4-bromophenylboronic acid. While phenylboronic acid is a simple boronic acid derivative, this compound has additional functional groups that enhance its reactivity and versatility. The presence of the imidazole and pyrrolidine moieties allows for more complex interactions with target molecules, making it a valuable tool in synthetic and medicinal chemistry.
List of Similar Compounds
- Phenylboronic acid
- 4-Bromophenylboronic acid
- 4-Methoxyphenylboronic acid
- 4-Nitrophenylboronic acid
Propriétés
Formule moléculaire |
C18H24BN3O4 |
|---|---|
Poids moléculaire |
357.2 g/mol |
Nom IUPAC |
[4-[2-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]boronic acid |
InChI |
InChI=1S/C18H24BN3O4/c1-18(2,3)26-17(23)22-10-4-5-15(22)16-20-11-14(21-16)12-6-8-13(9-7-12)19(24)25/h6-9,11,15,24-25H,4-5,10H2,1-3H3,(H,20,21)/t15-/m0/s1 |
Clé InChI |
RDZJPRWALABONP-HNNXBMFYSA-N |
SMILES isomérique |
B(C1=CC=C(C=C1)C2=CN=C(N2)[C@@H]3CCCN3C(=O)OC(C)(C)C)(O)O |
SMILES canonique |
B(C1=CC=C(C=C1)C2=CN=C(N2)C3CCCN3C(=O)OC(C)(C)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















